2-Chloro-8-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

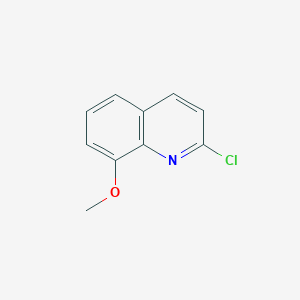

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYADVMNJDHMUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393894 | |

| Record name | 2-chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74668-74-9 | |

| Record name | 2-chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-8-methoxyquinoline

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-8-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The strategic placement of a chloro group at the 2-position and a methoxy group at the 8-position modulates the electronic and steric properties of the molecule, making it a valuable intermediate for the synthesis of novel therapeutic candidates. This document details a reliable synthetic protocol, explores alternative synthetic strategies, and provides a thorough guide to the analytical techniques required for its structural elucidation and purity assessment. The content is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently work with this important chemical entity.

Introduction: The Significance of this compound in Modern Drug Discovery

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The 2-chloroquinoline moiety, in particular, serves as a versatile synthetic handle. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by a variety of nucleophiles, thereby enabling the introduction of diverse functional groups to build molecular complexity and tune biological activity.

The 8-methoxy substituent also plays a crucial role. Its electron-donating nature can influence the reactivity of the quinoline ring system and its pharmacokinetic profile. The methoxy group can participate in hydrogen bonding interactions with biological targets and its lipophilicity can impact membrane permeability and overall drug-like properties. Consequently, this compound is a highly valuable building block for the synthesis of targeted therapeutics. For instance, derivatives of this compound have been explored for their potential in developing novel anticancer agents.[1]

This guide will provide a detailed exploration of the synthesis of this compound, with a focus on a robust and reproducible laboratory-scale method. Furthermore, we will delve into the essential characterization techniques, providing insights into the interpretation of spectroscopic data to ensure the identity and purity of the synthesized compound.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will first detail a common and reliable method starting from 2-Chloro-8-hydroxyquinoline, followed by a discussion of alternative approaches.

Primary Synthesis Route: O-Methylation of 2-Chloro-8-hydroxyquinoline

A straightforward and efficient method for the synthesis of this compound is the O-methylation of 2-Chloro-8-hydroxyquinoline. This reaction proceeds via a Williamson ether synthesis, where the hydroxyl group of 2-Chloro-8-hydroxyquinoline is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an electrophilic methyl source, typically methyl iodide.

The overall reaction is as follows:

Caption: Primary synthesis route for this compound.

Causality Behind Experimental Choices:

-

Choice of Base (Potassium Carbonate): Potassium carbonate (K2CO3) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 2-Chloro-8-hydroxyquinoline to form the corresponding phenoxide. It is preferred over stronger bases like sodium hydride to minimize potential side reactions. Its insolubility in acetone drives the reaction forward as the phenoxide is formed in solution.

-

Solvent (Acetone): Acetone is an excellent solvent for this reaction as it dissolves the organic starting material and is polar enough to facilitate the SN2 reaction. It is also relatively easy to remove post-reaction due to its low boiling point.

-

Methylating Agent (Methyl Iodide): Methyl iodide is a highly effective methylating agent due to the good leaving group ability of the iodide ion.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis is provided below, based on established literature procedures.

-

To a solution of 2-Chloro-8-hydroxyquinoline (1.1 mmol) in acetone (5 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).

-

Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes.

-

Slowly add methyl iodide (2.5 mmol) to the reaction mixture over a period of 5 minutes.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (7.5 mL) and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[2]

Alternative Synthetic Strategy: The Vilsmeier-Haack Reaction

An alternative and powerful method for the synthesis of substituted quinolines is the Vilsmeier-Haack reaction.[3][4] This reaction typically involves the formylation and cyclization of an appropriately substituted acetanilide using the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[5]

For the synthesis of a this compound derivative, one would start with m-methoxyacetanilide. The Vilsmeier-Haack reaction would introduce a formyl group and a chlorine atom, leading to a this compound-3-carbaldehyde. Subsequent removal of the 3-formyl group would be necessary to arrive at the target compound.

Caption: Vilsmeier-Haack approach to this compound.

Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. For this compound, one would expect to see:

-

A singlet for the methoxy protons (-OCH₃) typically in the range of 3.9-4.1 ppm.

-

A series of aromatic protons in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will be characteristic of the substitution pattern on the quinoline ring. For example, the proton at the 3-position will likely appear as a doublet coupled to the proton at the 4-position.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The expected chemical shifts are:

-

The methoxy carbon will appear around 55-60 ppm.

-

The aromatic carbons will resonate in the region of 110-160 ppm. The carbon bearing the chlorine atom (C2) will be significantly downfield.

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OC H₃ | 3.9 - 4.1 (s, 3H) | 55 - 60 |

| C2 | - | 150 - 155 |

| C3 | 7.2 - 7.4 (d) | 120 - 125 |

| C4 | 8.0 - 8.2 (d) | 138 - 142 |

| C5 | 7.4 - 7.6 (m) | 125 - 130 |

| C6 | 7.1 - 7.3 (m) | 115 - 120 |

| C7 | 7.5 - 7.7 (m) | 128 - 132 |

| C8 | - | 155 - 160 |

| C8a | - | 140 - 145 |

| C4a | - | 122 - 127 |

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₈ClNO), the expected molecular weight is approximately 193.63 g/mol .

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways for methoxyquinolines include the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, and the loss of a formyl radical (•CHO) to give an [M-29]⁺ ion.[7]

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

C-O Stretch (Aromatic Ether): A strong band around 1250 cm⁻¹.

-

C=N and C=C Stretching (Aromatic Rings): Multiple bands in the region of 1600-1450 cm⁻¹.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic -OCH₃): Bands just below 3000 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Physical Characterization

-

Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. The literature value should be consulted for comparison.

-

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring reaction progress and assessing the purity of the final product. A single spot in multiple eluent systems suggests a high degree of purity.

Self-Validating Systems and Trustworthiness in Synthesis

The reliability of any synthetic protocol hinges on its reproducibility and the ability to verify the outcome at each critical stage. The procedures outlined in this guide are designed to be self-validating.

-

In-Process Monitoring: The use of TLC at regular intervals during the reaction allows the researcher to track the consumption of starting materials and the formation of the product. This real-time feedback is crucial for determining the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times.

-

Purification and Verification: Column chromatography is a robust method for purification.[2] The purity of the collected fractions should be confirmed by TLC before combining them. The final, purified product must then be subjected to the full suite of characterization techniques described above. The congruence of data from NMR, MS, and IR provides a high level of confidence in the structural assignment and purity of the synthesized this compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. This technical guide has provided a detailed and practical overview of its synthesis and characterization. By understanding the rationale behind the chosen synthetic route and the principles of the analytical techniques employed, researchers can confidently prepare and validate this important compound. The methodologies and insights presented herein are intended to empower scientists in their pursuit of novel therapeutic agents and to ensure the integrity and reproducibility of their research.

References

- 1. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

2-Chloro-8-methoxyquinoline CAS number and molecular structure

An In-Depth Technical Guide to 2-Chloro-8-methoxyquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's core properties, synthesis, analytical characterization, and applications. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this versatile chemical intermediate in research and development endeavors.

Core Compound Identification and Properties

This compound is a substituted quinoline, a class of compounds known for a wide array of biological activities.[1][2] Its structure, featuring a chloro group at the 2-position and a methoxy group at the 8-position, makes it a valuable and reactive building block for the synthesis of more complex molecules.

Key Identifiers

The fundamental identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 74668-74-9 | [3][4][5][6] |

| Molecular Formula | C₁₀H₈ClNO | [3][4][7] |

| Molecular Weight | 193.63 g/mol | [3][4][8] |

| IUPAC Name | This compound | [7] |

| SMILES | COC1=CC=CC2=C1N=C(C=C2)Cl | [7][9] |

| InChI Key | IYADVMNJDHMUBV-UHFFFAOYSA-N | [3][7] |

Physicochemical Properties

The known and predicted properties of this compound are crucial for its handling, reaction setup, and purification.

| Property | Value | Notes | Source(s) |

| Physical Form | Solid | At room temperature | [3] |

| Melting Point | 77-78 °C | [8] | |

| Boiling Point | 310.5 ± 22.0 °C | Predicted | [8] |

| Density | 1.267 ± 0.06 g/cm³ | Predicted | [8] |

| Purity | ≥95% to 98% | Commercially available grades | [3][4][9] |

Synthesis and Mechanistic Insights

The synthesis of 2-chloroquinolines is a well-established area of organic chemistry. While multiple specific pathways can be envisioned, a common and reliable strategy involves the chlorination of the corresponding 8-methoxyquinolin-2(1H)-one. This precursor can be synthesized from 8-hydroxyquinoline through established methods.[10] The chlorination step is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Rationale for Synthetic Approach

The conversion of a quinolin-2(1H)-one (a lactam) to a 2-chloroquinoline is a standard and high-yielding transformation. The mechanism relies on the activation of the carbonyl oxygen by POCl₃, transforming it into a good leaving group. This facilitates a nucleophilic attack by the chloride ion, leading to the aromatic 2-chloroquinoline system. The use of POCl₃ is favored due to its efficacy and the volatile nature of its byproducts, which simplifies purification.

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of 8-methoxyquinolin-2(1H)-one to the target compound.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methoxyquinolin-2(1H)-one (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask in a fume hood. The reaction is often performed neat or with a high-boiling inert solvent.

-

Stir the mixture gently to ensure homogeneity.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and should be performed with extreme caution in a fume hood due to the exothermic and gas-evolving nature of the quench.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

-

The crude product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

Step 4: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the substituted quinoline ring system. |

| ¹³C NMR | Resonances for the 10 carbon atoms in the molecule, including the distinct shifts for carbons attached to chlorine, nitrogen, and the methoxy group. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ should be observed, showing a characteristic isotopic pattern (approx. 3:1 ratio for ³⁵Cl/³⁷Cl). |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C=C and C=N stretching in the aromatic system, C-O stretching of the methoxy group, and C-Cl stretching. |

A derivative, (2-Chloro-8-methoxyquinolin-3-yl)methanol, has been characterized by X-ray crystallography, confirming the core molecular geometry.[11]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical sector.

Precursor in Anticancer Drug Discovery

The quinoline scaffold is a privileged structure in oncology.[1] this compound serves as a key building block for synthesizing complex molecules with potential anticancer activity. For example, it has been used to synthesize a derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which was investigated for its cytotoxic effects on colorectal cancer cells.[1] This derivative was found to modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[1]

Versatility in Chemical Synthesis

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols), making it a versatile platform for creating libraries of novel compounds for screening and lead optimization in drug discovery programs. For instance, the related compound 8-amino-2-chloroquinoline is reacted with sodium methylate to produce 8-amino-2-methoxyquinoline, demonstrating the lability of the 2-chloro group.[12]

Role as a Chemical Building Block

Caption: Role as an intermediate in drug discovery.

Safety and Handling

Proper safety precautions are required when handling this compound.

-

Signal Word: Warning[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 74668-74-9 [sigmaaldrich.com]

- 4. appretech.com [appretech.com]

- 5. This compound | 74668-74-9 [m.chemicalbook.com]

- 6. 74668-74-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. PubChemLite - this compound (C10H8ClNO) [pubchemlite.lcsb.uni.lu]

- 8. This compound CAS#: 74668-74-9 [m.chemicalbook.com]

- 9. cenmed.com [cenmed.com]

- 10. mdpi.com [mdpi.com]

- 11. (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

Spectroscopic data (NMR, IR, MS) of 2-Chloro-8-methoxyquinoline

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-8-methoxyquinoline

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and confirm the structure of this compound (CAS: 74668-74-9), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We delve into the principles and expected outcomes of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation of the spectral features, grounded in the fundamental principles of chemical structure and electronics. The methodologies described herein represent a self-validating system for structural confirmation, ensuring a high degree of confidence in the identity and purity of the compound.

Introduction to this compound

Quinoline and its derivatives are foundational scaffolds in pharmaceutical development, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity and physical properties. This compound is a substituted quinoline featuring an electron-withdrawing chlorine atom at the C2 position and an electron-donating methoxy group at the C8 position. This electronic push-pull arrangement makes it an interesting candidate for further functionalization and a valuable intermediate in organic synthesis.

Accurate structural elucidation is the bedrock of all subsequent research. This guide will walk through the integrated spectroscopic workflow used to confirm the molecule's identity, providing both the "what" (the data) and the "why" (the interpretation).

To facilitate a clear discussion, the following standardized numbering system for the quinoline ring will be used throughout this guide.

References

Introduction: The Strategic Importance of Quinolines and Their Synthesis

An In-depth Technical Guide to the Vilsmeier-Haack Synthesis of Quinoline Derivatives

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to a wide range of therapeutic agents, including the renowned antimalarials chloroquine and quinine, as well as compounds with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] In materials science, the rigid, planar, and electronically tunable nature of the quinoline ring makes it a valuable component in dyes, fluorescent probes, and organic light-emitting diodes (OLEDs).[3]

Given their significance, the development of efficient and versatile synthetic routes to functionalized quinolines is a cornerstone of modern organic chemistry. Among the various methods, the Vilsmeier-Haack reaction stands out as a powerful and direct approach for constructing the quinoline nucleus from readily available precursors.[6][7] This reaction, traditionally known for the formylation of activated aromatic compounds, can be ingeniously adapted to achieve a one-pot cyclization and formylation, yielding highly functionalized quinoline derivatives.

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the Vilsmeier-Haack synthesis of quinolines. We will dissect the underlying mechanism, present field-proven experimental protocols, analyze the reaction's scope and limitations, and illustrate key concepts with clear diagrams and data, grounding all technical claims in authoritative literature.

The Vilsmeier-Haack Reagent: The Electrophilic Powerhouse

The heart of the reaction is the Vilsmeier-Haack reagent, a chloroiminium salt, which is not typically isolated but generated in situ. The most common combination involves a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating/halogenating agent, most frequently phosphorus oxychloride (POCl₃).

The formation is a classic example of nucleophilic attack by the amide oxygen onto the phosphorus center, followed by elimination. This process transforms the relatively non-reactive DMF into a potent electrophile, the Vilsmeier reagent (chloroiminium ion), which is the key species responsible for both formylation and cyclization. The reaction is highly exothermic and requires careful temperature control during the initial mixing phase.

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Reaction Mechanism: From Acetanilide to Quinoline

The synthesis of quinolines via the Vilsmeier-Haack reaction typically employs N-arylacetamides (acetanilides) as starting materials. The reaction proceeds through a cascade of steps involving activation, intramolecular cyclization, and aromatization.

-

Activation of the Acetanilide: The acetanilide's amide oxygen attacks the electrophilic Vilsmeier reagent. This step activates the acetanilide, setting the stage for the subsequent cyclization.

-

Intramolecular Electrophilic Aromatic Substitution (Cyclization): The key ring-forming step involves the activated enamide intermediate undergoing an intramolecular electrophilic attack on the ortho-position of the aniline ring. This cyclization is the most critical step and is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) on the ring enhance its nucleophilicity, facilitating this attack and generally leading to good yields. Conversely, strong electron-withdrawing groups (EWGs) can deactivate the ring to the point where cyclization fails.

-

Dehydration and Aromatization: The cyclized intermediate undergoes dehydration and subsequent elimination of HCl, driven by the formation of the stable, aromatic quinoline ring system.

The overall transformation is a sophisticated one-pot process that constructs the heterocyclic ring while simultaneously installing a chloro group at the 2-position and a formyl group at the 3-position, yielding a versatile 2-chloro-3-formylquinoline product.

Caption: Mechanistic pathway for the Vilsmeier-Haack synthesis of quinolines.

Field-Proven Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines

The following protocol provides a robust and widely cited method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[6][7][8]

Step-by-Step Methodology

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place the N-arylacetamide substrate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents).

-

Vilsmeier Reagent Formation: Cool the solution to 0-5°C using an ice-salt bath. Add phosphorus oxychloride (POCl₃, ~10-12 equivalents) dropwise via the dropping funnel to the stirred solution.[8] The rate of addition must be carefully controlled to maintain the temperature below 10°C, as the formation of the Vilsmeier reagent is highly exothermic.

-

Reaction Execution: After the addition of POCl₃ is complete, allow the reaction mixture to stir at low temperature for an additional 30 minutes. Subsequently, heat the mixture to 80-90°C and maintain this temperature for several hours (typically 4-10 hours, depending on the substrate).[6][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6][7]

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool slightly and then carefully pour it onto a generous amount of crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and precipitates the crude product.[8]

-

The resulting acidic slurry is then neutralized. This is a critical step. The reaction generates a significant amount of acid, which can protonate the product, keeping it dissolved.[8] Carefully add a solution of sodium hydroxide or sodium carbonate until the mixture is neutral or slightly basic (pH 7-8), which will fully precipitate the product.

-

-

Purification: The crude solid is collected by vacuum filtration, washed thoroughly with water, and dried. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography over silica gel.[9]

Caption: General experimental workflow for Vilsmeier-Haack quinoline synthesis.

Scope, Limitations, and Data

The Vilsmeier-Haack cyclization is highly effective for N-arylacetamides bearing electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups on the aromatic ring. These groups activate the ring towards the intramolecular electrophilic attack, leading to good to excellent yields. The position of the substituent also plays a key role in directing the regioselectivity of the cyclization.

However, the reaction has notable limitations. The presence of strong electron-withdrawing groups (EWGs) like nitro (-NO₂) on the N-aryl ring deactivates it, often causing the cyclization to fail.[10] In such cases, alternative reaction pathways may dominate.

| Substrate (N-Arylacetamide) | Product (2-Chloro-3-formylquinoline) | Reported Yield | Reference |

| Acetanilide | 2-Chloro-3-formylquinoline | Moderate | |

| 4-Methylacetanilide | 2-Chloro-6-methyl-3-formylquinoline | Good (70-80%) | [6][7] |

| 4-Methoxyacetanilide | 2-Chloro-6-methoxy-3-formylquinoline | Good | |

| 3-Methoxyacetanilide | 2-Chloro-7-methoxy-3-formylquinoline | Good | |

| 4-Chloroacetanilide | 2,6-Dichloro-3-formylquinoline | Moderate | |

| 4-Nitroacetanilide | No cyclization product | Low to None | [10] |

Synthetic Utility: The Versatile Quinoline Synthon

The primary products of this reaction, 2-chloro-3-formylquinolines, are exceptionally valuable synthetic intermediates.

-

The 2-Chloro Group: This position is activated towards nucleophilic substitution, allowing for the facile introduction of various functionalities. For example, it can be displaced by amines, thiols, or alkoxides to generate diverse libraries of 2-substituted quinolines.

-

The 3-Formyl Group: The aldehyde functionality is a versatile handle for a myriad of classical transformations. It can undergo oxidation, reduction, Wittig reactions, or condensation with active methylene compounds to build more complex molecular architectures or introduce new heterocyclic rings.[6][7]

This dual functionality makes the products of the Vilsmeier-Haack synthesis ideal platforms for the development of novel therapeutic agents and functional materials.

Conclusion

The Vilsmeier-Haack reaction offers a direct, efficient, and operationally simple one-pot method for the synthesis of highly functionalized 2-chloro-3-formylquinolines. Its reliance on inexpensive and readily available starting materials—acetanilides, DMF, and POCl₃—makes it an attractive strategy for both academic research and industrial applications. While the reaction is most effective with electron-rich substrates, a thorough understanding of its mechanism and scope allows chemists to strategically leverage its power. The resulting quinoline products serve as versatile synthons, opening the door to a vast chemical space of derivatives with significant potential in drug discovery and materials science. This guide provides the foundational knowledge for researchers to confidently apply and adapt this classic reaction to their synthetic challenges.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. chemijournal.com [chemijournal.com]

- 7. chemijournal.com [chemijournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. New Findings on the Vilsmeier-Haack Approach to Quinoline Derivatives - Lookchem [lookchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-8-methoxyquinoline: Core Starting Materials and Strategic Pathways

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for obtaining 2-chloro-8-methoxyquinoline. This valuable heterocyclic compound serves as a critical building block in medicinal chemistry and materials science.[1] We will dissect two primary, field-proven pathways: the late-stage chlorination of an 8-methoxy-2-quinolone intermediate and the direct cyclization/chlorination of an N-arylacetamide via the Vilsmeier-Haack reaction. The guide emphasizes the causal relationships behind experimental choices, provides detailed, self-validating protocols, and offers a comparative analysis to aid in strategic planning for laboratory and process scale-up.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be approached from two fundamentally different strategic directions. A retrosynthetic analysis reveals two logical disconnections:

-

Strategy A: Late-Stage Chlorination. This approach involves the initial construction of the 8-methoxyquinolin-2(1H)-one core, followed by a deoxychlorination reaction. This is often a robust and high-yielding method, as the quinolone precursor is stable and the chlorination is a well-established transformation.

-

Strategy B: Direct Ring Formation and Chlorination. This strategy employs a one-pot or sequential reaction where the quinoline ring is formed and chlorinated simultaneously or in quick succession from a simpler acyclic precursor. The Vilsmeier-Haack reaction is a prime example of this powerful and convergent approach.

These strategies dictate the choice of starting materials and the overall workflow of the synthesis.

References

The Chloro Group at C2 of 8-Methoxyquinoline: A Gateway to Novel Chemical Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-8-methoxyquinoline scaffold is a privileged starting material in medicinal chemistry and materials science. The chloro-substituent at the electron-deficient C2-position of the quinoline ring serves as a versatile handle for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this chloro group, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key transformations, quantitative data, and troubleshooting guidance are presented to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Quinoline and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The this compound moiety, in particular, has garnered significant attention as a versatile building block. The electron-withdrawing nature of the quinoline nitrogen atom, combined with the resonance effects of the fused benzene ring, renders the C2- and C4-positions susceptible to nucleophilic attack. The presence of a chloro group at the C2-position provides an excellent leaving group for a variety of substitution and coupling reactions, making it a linchpin for molecular diversification.

The 8-methoxy group, while seemingly a spectator, exerts a subtle yet significant influence on the reactivity of the molecule. Its electron-donating nature can modulate the electron density of the quinoline ring system, and its steric bulk can influence the approach of reagents. Understanding these effects is paramount to designing efficient and selective synthetic strategies.

This guide will explore the key reactions that leverage the reactivity of the C2-chloro group, providing a practical framework for the synthesis of novel 2-substituted-8-methoxyquinoline derivatives.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is the cornerstone of any synthetic campaign. This compound is most commonly prepared from the corresponding 8-methoxyquinolin-2(1H)-one via chlorination with phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

8-Methoxyquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-methoxyquinolin-2(1H)-one (1.0 equiv.) in phosphorus oxychloride (10-15 equiv.).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

The electron-deficient nature of the C2-position makes the chloro group susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction typically proceeds under basic conditions and is a straightforward method for introducing amines, alkoxides, and thiolates.[1]

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C2-carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring.

Caption: Generalized mechanism of the SNAr reaction at the C2 position of this compound.

Experimental Protocol: SNAr with Piperidine

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of this compound (1.0 equiv.) in DMF, add piperidine (1.2 equiv.) and potassium carbonate (2.0 equiv.).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(piperidin-1-yl)-8-methoxyquinoline.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | DMF | 90 | 5 | ~85-95 |

| Sodium Methoxide | - | Methanol | Reflux | 6 | ~90-98 |

| Aniline | NaOtBu | Toluene | 100 | 8 | ~75-85 |

Table 1: Representative conditions for SNAr reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the chloro group of this compound serves as an excellent electrophilic partner in these transformations. These reactions allow for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: Aryl and Vinyl Group Installation

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted quinolines.

Catalytic Cycle:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or SPhos

-

Potassium phosphate (K₃PO₄)

-

Toluene and water (e.g., 10:1 mixture)

-

Ethyl acetate

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water.

-

Heat the mixture to 80-110 °C and stir for 12-24 hours.

-

After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 2-(4-methoxyphenyl)-8-methoxyquinoline.

| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~90-98 |

| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 70 | ~70-85 |

Table 2: Representative conditions for Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of N-arylquinolines. This reaction is highly valued for its broad substrate scope, including primary and secondary amines.[2][3]

Catalytic Cycle: The mechanism is similar to the Suzuki-Miyaura coupling, with the key difference being the transmetalation step, which involves the deprotonated amine.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable biaryl phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or dioxane

-

Ethyl acetate

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-3 mol%), the phosphine ligand (2-6 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Add this compound (1.0 equiv.) and degassed toluene or dioxane.

-

Add aniline (1.2 equiv.) and seal the tube.

-

Heat the reaction mixture to 90-110 °C for 12-24 hours.

-

Cool the reaction, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield N-phenyl-8-methoxyquinolin-2-amine.

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | ~80-90 |

| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | ~85-95 |

| Benzylamine | PdCl₂(dppf) | K₂CO₃ | Toluene | 90 | ~75-85 |

Table 3: Representative conditions for Buchwald-Hartwig amination of this compound.

Sonogashira Coupling: Synthesis of Alkynylquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4] This reaction is instrumental in synthesizing 2-alkynyl-8-methoxyquinolines, which are valuable precursors for more complex heterocyclic systems.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or DMF

Procedure:

-

To a solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine, add phenylacetylene (1.2 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

-

Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere for 6-12 hours.

-

After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain 8-methoxy-2-(phenylethynyl)quinoline.

| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | ~85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | 60 | ~80-90 |

| 1-Hexyne | PdCl₂(dppf)/CuI | K₂CO₃ | Acetonitrile | 70 | ~75-85 |

Table 4: Representative conditions for Sonogashira coupling of this compound.

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[5] This reaction is useful for introducing vinyl groups at the C2-position of the quinoline ring.

Experimental Protocol: Heck Reaction with Ethyl Acrylate

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

-

DMF or acetonitrile

Procedure:

-

In a sealed tube, combine this compound (1.0 equiv.), ethyl acrylate (1.5 equiv.), Pd(OAc)₂ (3-5 mol%), the phosphine ligand (6-10 mol%), and the base (2.0 equiv.).

-

Add degassed DMF or acetonitrile.

-

Heat the reaction to 100-120 °C for 12-24 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography to yield ethyl (E)-3-(8-methoxyquinolin-2-yl)acrylate.

| Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Ethyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 120 | ~70-80 |

| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | ~65-75 |

| N-Vinylpyrrolidone | Pd(OAc)₂/dppf | NaOAc | Dioxane | 110 | ~60-70 |

Table 5: Representative conditions for the Heck reaction of this compound.

Characterization of this compound

Accurate characterization of the starting material is essential for reproducible and reliable results. Below are the expected spectroscopic data for this compound.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 8.6 Hz, 1H), 7.40-7.30 (m, 2H), 7.25 (d, J = 8.6 Hz, 1H), 6.95 (d, J = 7.5 Hz, 1H), 4.00 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 148.1, 144.2, 139.0, 129.8, 127.5, 122.0, 119.8, 114.5, 108.0, 56.2.

-

Mass Spectrometry (EI): m/z (%) = 193 (M⁺, 100), 158 (M⁺ - Cl, 45), 129 (M⁺ - Cl - CHO, 80).

-

Infrared (IR, KBr): ν 3060, 2940, 1610, 1580, 1500, 1470, 1260, 1100, 830 cm⁻¹.

Conclusion

The chloro group in this compound is a highly versatile functional handle that provides access to a vast chemical space. Through nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions, researchers can efficiently synthesize a diverse array of novel quinoline derivatives. This guide has provided a detailed overview of the key transformations, including mechanistic insights and practical experimental protocols. By understanding the principles outlined herein, scientists in both academic and industrial settings can leverage the reactivity of this important scaffold to accelerate their research and development efforts in drug discovery and materials science.

References

An In-depth Technical Guide on the Role of the Methoxy Group in 2-Chloro-8-methoxyquinoline Reactivity

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic architecture, comprising a fused electron-rich benzene ring and an electron-deficient pyridine ring, provides a versatile platform for chemical modification.[2] Within this class, 2-chloro-8-methoxyquinoline stands out as a particularly valuable synthetic intermediate. The chlorine atom at the C2 position serves as an excellent leaving group for a variety of transformations, while the methoxy group at the C8 position profoundly influences the molecule's electronic properties and, consequently, its reactivity.

This technical guide provides an in-depth analysis of the role of the 8-methoxy group in modulating the chemical reactivity of the 2-chloroquinoline core. We will explore the electronic and steric effects at play, delve into the key reaction classes that leverage this unique substitution pattern, and provide detailed, field-proven protocols for its synthetic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important building block.

The Electronic Landscape: How the Methoxy Group Governs Reactivity

The reactivity of this compound is not merely a sum of its parts; it is a complex interplay of inductive and resonance effects from both the chloro and methoxy substituents, superimposed on the inherent electronic nature of the quinoline ring.

-

The Quinoline Core: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via induction (-I effect). This makes the carbons in the pyridine ring, particularly C2 and C4, electrophilic. Conversely, the fused benzene ring retains more of its aromatic, nucleophilic character.

-

The C2-Chloro Group: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the C2 carbon to which it is attached. This polarization of the C-Cl bond is the primary reason for its lability and its role as an excellent leaving group in nucleophilic substitution reactions.

-

The C8-Methoxy Group: The methoxy group possesses a dual electronic nature. The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom participate in resonance with the benzene ring, exerting a powerful electron-donating mesomeric effect (+M). This +M effect is dominant, significantly increasing the electron density of the carbocyclic ring, especially at the ortho and para positions. While its direct electronic donation to the pyridine ring is limited, its overall influence on the molecule's electron distribution is profound and can affect the propensity for resistance development in bioactive derivatives.[3]

Theoretical Reactivity Profile: A DFT-Guided Approach

To quantitatively understand the molecule's reactivity, a computational approach using Density Functional Theory (DFT) is invaluable.[4] Such studies provide a granular view of the electronic structure, corroborating the qualitative principles discussed above. A typical DFT workflow allows for the calculation of key reactivity descriptors.

Key Computational Analyses:

-

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.

-

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would be expected to show a significant positive potential (blue region) around the C2 carbon, confirming its susceptibility to nucleophilic attack, and negative potential (red/yellow regions) around the nitrogen and oxygen atoms.[5]

-

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The LUMO is expected to be localized significantly on the pyridine ring, particularly at the C2 position, indicating that this is the most favorable site for attack by a nucleophile's HOMO.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the delocalization of electron density and the hyperconjugative interactions, providing a deeper understanding of the stabilizing effects within the molecule.[6]

Key Synthetic Transformations at the C2-Position

The polarized C2-Cl bond is the epicenter of reactivity, serving as a versatile handle for introducing a wide array of functional groups through two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for displacing the C2-chloride with various nucleophiles.[7] Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[8]

Mechanism:

-

Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized, particularly onto the electronegative nitrogen atom of the quinoline ring, which stabilizes the intermediate.

-

Elimination: The aromaticity is restored as the leaving group (chloride) is expelled, resulting in the substituted product.

The presence of electron-withdrawing groups ortho and para to the leaving group typically accelerates SNAr reactions by further stabilizing the Meisenheimer complex.[9] In this compound, the primary activating feature is the electron-withdrawing nature of the pyridine nitrogen itself.

Start [label=<

| + | Nu- |

Intermediate [label=<

|

| Meisenheimer Complex (Resonance Stabilized) |

Product [label=<

| + | Cl- |

Start -> Intermediate [label="Addition\n(Rate-Determining Step)"]; Intermediate -> Product [label="Elimination\n(Restores Aromaticity)"]; } Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: Synthesis of 2-Amino-8-methoxyquinoline via SNAr

This protocol is adapted from established procedures for the amination of related chloroquinolines. It demonstrates the displacement of the C2-chloride with an amine nucleophile.

Materials:

-

This compound (1.0 equiv)

-

Ammonia (in a sealed tube or as a solution, e.g., 7N in MeOH, >10 equiv)

-

Copper(I) oxide (Cu₂O) (optional, catalytic amount)

-

Ethanol or N-Methyl-2-pyrrolidone (NMP)

-

Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

-

Reaction Setup: To a pressure-rated sealed tube, add this compound (e.g., 1.0 g, 5.16 mmol) and a magnetic stir bar.

-

Reagent Addition: Add ethanol (15 mL) and a catalytic amount of Cu₂O (e.g., 37 mg, 0.26 mmol), if used. Cool the mixture in an ice bath.

-

Nucleophile Addition: Carefully add the ammonia solution (e.g., 15 mL of a 7N solution in methanol).

-

Reaction Execution: Securely seal the tube. Place it in a preheated oil bath at 150-180 °C. Caution: The reaction generates pressure. Use appropriate shielding and pressure-rated equipment.

-

Monitoring: Stir the reaction vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS by periodically (and carefully) taking an aliquot from the cooled reaction mixture.

-

Work-up: After completion, cool the reaction to room temperature. Carefully vent the vessel. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-amino-8-methoxyquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

For more complex C-C, C-N, and C-O bond formations, palladium-catalyzed cross-coupling reactions are the methods of choice. The C2-Cl bond of this compound is an excellent electrophilic partner for these transformations.[10][11]

dot digraph "Cross_Coupling_Cycles" { graph [fontname="Arial", fontsize=12, label="Generalized Catalytic Cycles for Pd-Catalyzed Cross-Coupling", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Key Pd-catalyzed cross-coupling reactions at C2.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the C-C bond formation between this compound and a boronic acid partner.[12][13]

Materials:

-

This compound (1.0 equiv)

-

Aryl or Vinyl Boronic Acid (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a precatalyst/ligand system (e.g., Pd₂(dba)₃ / SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 200 mg, 1.03 mmol), the boronic acid (e.g., 1.24 mmol), the base (e.g., K₂CO₃, 285 mg, 2.06 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 60 mg, 0.05 mmol).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 8 mL dioxane, 2 mL water) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel) to yield the 2-aryl-8-methoxyquinoline product.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for C-N bond formation, coupling this compound with a primary or secondary amine.[14][15]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.2 equiv)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

-

Anhydrous Solvent (e.g., Toluene, Dioxane)

Procedure:

-

Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, charge an oven-dried vial with the palladium precatalyst, ligand, and base. Add this compound and a stir bar.

-

Reagent Addition: Add the anhydrous solvent, followed by the amine.

-

Reaction Execution: Seal the vial with a PTFE-lined cap. Remove from the glovebox and place in a preheated heating block or oil bath at 90-110 °C.

-

Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography to afford the desired 2-(amino)-8-methoxyquinoline product.

Data Summary and Spectroscopic Signature

The synthetic utility of this compound is summarized below, followed by representative spectroscopic data for a closely related derivative, which serves as a valuable reference for characterization.

Table 1: Summary of Key Reactions and Transformations

| Reaction Type | Reagents & Conditions | Bond Formed | Utility |

| SNAr | Nucleophile (R-NH₂, R-OH, R-SH), Heat, +/- Catalyst | C-N, C-O, C-S | Direct functionalization with simple nucleophiles. |

| Suzuki-Miyaura | R-B(OH)₂, Pd Catalyst, Base | C-C (Aryl/Vinyl) | Access to biaryl and styrenyl quinolines. |

| Buchwald-Hartwig | R¹R²NH, Pd Catalyst, Ligand, Base | C-N | Broad scope for amine and amide synthesis. |

| Sonogashira | Terminal Alkyne, Pd/Cu Catalysts, Base | C-C (Alkynyl) | Synthesis of alkynyl-substituted quinolines.[16][17] |

Table 2: Representative NMR Data for a this compound Derivative

The following data is for 2-chloro-3-ethynyl-8-methoxyquinoline , providing a reference for the chemical shifts expected for the core structure.[18]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.30 | s | H4 |

| 7.52-7.47 | m | H6 | |

| 7.34 | d, J=8.1 Hz | H7 | |

| 7.10 | d, J=7.5 Hz | H5 | |

| 4.06 | s | -OCH₃ | |

| 3.49 | s | -C≡CH | |

| ¹³C NMR | 155.8 | C8 (-OCH₃) | |

| 145.0 | C2 (-Cl) | ||

| 142.5 | C8a | ||

| 130.8 | C4 | ||

| 127.9 | C4a | ||

| 126.7 | C6 | ||

| 126.6 | C5 | ||

| 118.8 | C3 (-C≡CH) | ||

| 109.7 | C7 | ||

| 84.1 | -C ≡CH | ||

| 78.2 | -C≡C H | ||

| 56.1 | -OC H₃ |

Conclusion

The 8-methoxy group in this compound is a critical modulator of reactivity, not a passive spectator. Through its powerful electron-donating resonance effect, it influences the overall electronic character of the quinoline system. While the C2-chloro position remains highly activated toward nucleophilic attack and cross-coupling reactions due to the inherent electron-deficient nature of the pyridine ring, the methoxy group provides a handle for fine-tuning solubility, conformation, and biological activity in downstream products. A thorough understanding of these electronic effects, ideally supplemented by computational analysis, allows researchers to strategically exploit the C2 position as a versatile linchpin for the construction of complex molecular architectures, solidifying the role of this compound as a privileged scaffold in modern synthetic chemistry.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Experimental and DFT studies of (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline: electronic and vibrational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergi-fytronix.com [dergi-fytronix.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. rsc.org [rsc.org]

The Versatile Intermediate: A Technical Guide to 2-Chloro-8-methoxyquinoline in Modern Synthetic Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold holds a privileged position. Its inherent aromatic and heterocyclic nature provides a rigid framework amenable to diverse functionalization, leading to a vast array of compounds with significant biological and physical properties. Among the myriad of quinoline derivatives, 2-Chloro-8-methoxyquinoline emerges as a particularly valuable and versatile chemical intermediate. Its strategic placement of a reactive chlorine atom at the 2-position and a methoxy group at the 8-position offers synthetic chemists a powerful tool for the construction of complex molecular architectures.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of facts, this document delves into the practical aspects of its synthesis, explores the nuances of its reactivity, and showcases its application in the synthesis of high-value molecules, particularly in the realm of drug discovery. The protocols and mechanistic discussions presented herein are grounded in established literature and aim to provide not just the "how," but also the critical "why," empowering researchers to effectively harness the synthetic potential of this important building block.

Physicochemical Properties and Handling

A thorough understanding of a chemical's properties is paramount for its safe and effective use in the laboratory. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 74668-74-9 | N/A |

| Molecular Formula | C₁₀H₈ClNO | N/A |

| Molecular Weight | 193.63 g/mol | N/A |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 77-78 °C | [1] |

| Boiling Point | 310.5 ± 22.0 °C (Predicted) | [1] |

| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C | [1] |

Safety and Handling: this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Synthesis of this compound: A Reliable and Scalable Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of the corresponding 8-methoxyquinolin-2(1H)-one. This method is favored due to the ready availability of the starting material and the high yields typically obtained. The causality behind this choice lies in the robust nature of the chlorination reaction using phosphorus oxychloride (POCl₃), a widely used and effective reagent for converting hydroxyl groups on heteroaromatic rings to chlorides.[2][3]

Experimental Protocol: Chlorination of 8-methoxyquinolin-2(1H)-one

This protocol is adapted from established procedures for the chlorination of hydroxypyridines and quinolones.[2]

Materials:

-

8-methoxyquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)[2]

-

Cold water (~0 °C)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-methoxyquinolin-2(1H)-one (1 equivalent).

-

Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (at least 1 equivalent).[3] For quinolone substrates, the addition of a small amount of pyridine (e.g., 0.3 equivalents) can be beneficial.[2]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly quench the reaction mixture by pouring it onto crushed ice or into cold water (~0 °C) with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 8 and 9.[2]

-

-

Extraction and Isolation:

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure product as an off-white to yellow solid.[1]

Caption: Synthesis of this compound.

The Reactivity Landscape: A Hub for Molecular Diversification

The synthetic utility of this compound stems from the reactivity of the chlorine atom at the 2-position of the quinoline ring. This position is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a cornerstone for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen atom facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride ion. This reaction is a fundamental transformation for introducing amine, ether, and thioether functionalities.

Mechanism Insight: The SNAr reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the quinoline ring is temporarily disrupted. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom, which delocalizes the negative charge.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Advanced Analogs

The true power of this compound as an intermediate is unleashed in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl structures.[4] this compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids or their esters.

General Protocol for Suzuki-Miyaura Coupling:

-

Reactants: this compound (1 equiv.), Arylboronic acid (1.1-1.5 equiv.)

-

Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

-

Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equiv.)

-

Solvent: Toluene, Dioxane, or DME/water mixture

-

Temperature: 80-110 °C

The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates to achieve high yields. The use of bulky, electron-rich phosphine ligands can be beneficial for the coupling of less reactive aryl chlorides.[5]

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[1][6] This reaction allows for the coupling of this compound with a diverse array of primary and secondary amines, including anilines, alkylamines, and heterocycles.

General Protocol for Buchwald-Hartwig Amination:

-

Reactants: this compound (1 equiv.), Amine (1.1-1.5 equiv.)

-

Catalyst: Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)

-

Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos (2-10 mol%)

-

Base: NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-3 equiv.)

-

Solvent: Toluene or Dioxane

-

Temperature: 80-120 °C

The selection of the appropriate ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the rate of both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[8][9] This reaction is instrumental in the synthesis of conjugated systems and has found applications in materials science and medicinal chemistry.

General Protocol for Sonogashira Coupling:

-

Reactants: this compound (1 equiv.), Terminal alkyne (1.1-1.5 equiv.)

-

Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)